Unii-B55T45AA8F
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Overview
Description
EVT-101 is a GluN2B antagonist, binding at the same GluN1/GluN2B dimer interface as ifenprodil but adopting a remarkably different binding mode involving a distinct subcavity and receptor interactions.
Scientific Research Applications
Nanoparticle Synthesis and Applications
Unii-B55T45AA8F has been linked to advancements in nanoparticle synthesis, a critical area in material science. This compound plays a role in developing novel materials, crucial for industries like electronics, where new semiconducting materials have led to significant technological progress. Such advancements are essential for the evolution of technologies ranging from diodes and transistors to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Research in Environmental Modeling
Unii-B55T45AA8F contributes to collaborative environments for large-scale environmental modeling. Such collaborative efforts are pivotal for addressing complex environmental challenges and for the continuous development and experimentation of scientific applications like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Advances in Molecular Imaging and Nanotechnology
This compound is relevant in the field of molecular imaging and nanotechnology, which are rapidly evolving and hold significant potential for targeted technological applications. Nanotechnology, aided by compounds like Unii-B55T45AA8F, plays a crucial role in developing highly targeted applications with implications for healthcare and environmental impacts (Sutcliffe, 2011).
Applications in Wireless LAN Technologies
Unii-B55T45AA8F finds applications in wireless LAN technologies, specifically in the development of high-gain, microstrip antennas designed for existing WLAN and new UNII standards. This showcases the compound's role in advancing communication technologies (Singla, Khanna, & Parkash, 2019).
properties
CAS RN |
1189088-41-2 |
---|---|
Product Name |
Unii-B55T45AA8F |
Molecular Formula |
C16H15Cl2F3N4 |
Molecular Weight |
391.22 |
IUPAC Name |
5-[3-(Difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine dihydrochloride |
InChI |
InChI=1S/C16H13F3N4.2ClH/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19;;/h2-8,16H,9H2,1H3;2*1H |
InChI Key |
OJBLXSPBJMGZDN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CC2=NN=CC(C3=CC=C(F)C(C(F)F)=C3)=C2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EVT101; EVT 101; EVT-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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